(4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone

Beschreibung

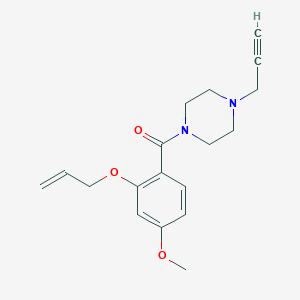

The compound "(4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone" is a structurally complex small molecule featuring a methanone core bridging two distinct moieties:

- A phenyl ring substituted with a methoxy group at position 4 and a prop-2-enoxy (allyloxy) group at position 2.

- A piperazine ring substituted with a prop-2-ynyl (propargyl) group at position 3.

This architecture combines electron-donating (methoxy) and sterically flexible (allyloxy) groups on the aromatic ring with a linear alkyne substituent on the piperazine. Such design elements are common in medicinal chemistry, where piperazine derivatives are often explored for their pharmacokinetic and receptor-binding properties .

Eigenschaften

IUPAC Name |

(4-methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-4-8-19-9-11-20(12-10-19)18(21)16-7-6-15(22-3)14-17(16)23-13-5-2/h1,5-7,14H,2,8-13H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTOULANUFPKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC#C)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route includes the alkylation of 4-methoxyphenol with 2-bromo-1-propene to form 4-methoxy-2-prop-2-enoxyphenol. This intermediate is then reacted with 4-prop-2-ynylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of 4-methoxy-2-prop-2-enoxybenzaldehyde.

Reduction: Formation of 4-methoxy-2-prop-2-enoxyphenyl-(4-prop-2-enylpiperazin-1-yl)methanone.

Substitution: Formation of 4-methoxy-2-prop-2-enoxyphenyl derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone. It has been shown to exhibit significant inhibitory effects on various cancer cell lines, including colon cancer. The mechanism involves the inhibition of specific kinases linked to tumor growth and survival pathways .

2. Antimicrobial Activity

This compound also demonstrates antimicrobial properties, particularly against resistant strains of bacteria and fungi. Its effectiveness in disrupting biofilm formation in pathogenic fungi like Aspergillus fumigatus illustrates its potential as an antifungal agent .

Case Study 1: Colon Cancer Inhibition

A study conducted on the effects of this compound on colon cancer cells demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antifungal Efficacy

In another investigation, the compound's ability to inhibit biofilm formation was tested against azole-resistant A. fumigatus. Results showed that it significantly reduced biofilm biomass and altered gene expression related to resistance mechanisms .

Wirkmechanismus

The mechanism of action of (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with cell membrane receptors, modulating signal transduction pathways and altering cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related methanone derivatives described in the evidence:

Table 1: Structural and Functional Comparison of Selected Methanone Derivatives

Key Observations:

In contrast, the hydroxypropoxy chain in ’s compound improves aqueous solubility, a critical factor for oral bioavailability . The target compound’s propargyl group (sp-hybridized carbon) may confer metabolic stability due to resistance to oxidative degradation, a feature exploited in drug design .

Steric and Electronic Influences :

- Allyloxy vs. Bulky Substituents : The target compound’s allyloxy group (small, flexible) contrasts with cyclohexyl or trifluoromethyl groups in analogs (), which introduce steric hindrance. This difference could impact receptor binding or crystallization behavior .

- Piperazine Conformation : Piperazine rings in analogs (e.g., ) adopt chair conformations, stabilized by intermolecular interactions (e.g., C–H···O). The propargyl group’s linearity may alter packing efficiency in the crystal lattice .

Biological Activities: Cinnamoyl-piperazine derivatives () exhibit antimicrobial and neuroprotective properties, suggesting that the target compound’s allyloxy-phenyl moiety might similarly modulate biological activity. Bis-thiadiazolylphenyl methanones () demonstrate antibiofilm activity, highlighting the role of heterocyclic substituents in targeting microbial resistance mechanisms .

Synthetic Routes :

- Many analogs (e.g., ) are synthesized via coupling reactions (e.g., HOBt/TBTU-mediated amidation), suggesting the target compound could be prepared using similar methodologies .

Biologische Aktivität

The compound (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone (CAS Number: 1645539-21-4) is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 314.4 g/mol. The structure features a methoxy group, a prop-2-enoxy phenyl moiety, and a prop-2-ynyl piperazine component, which may contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound suggests several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the piperazine ring is often associated with enhanced activity against various bacterial strains.

- Anticancer Properties : Some derivatives of piperazine and phenolic compounds have shown promise in inhibiting cancer cell proliferation. The unique combination of functional groups in this compound may contribute to such effects.

- Neuropharmacological Effects : The piperazine moiety is known for its interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, the following pathways are hypothesized based on structural similarities with known compounds:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.

- Receptor Modulation : The interaction with serotonin and dopamine receptors is common among piperazine derivatives, which may explain some neuropharmacological effects.

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating the biological activities of this compound:

- Synthesis and Characterization : A study reported the successful synthesis of this compound using standard organic chemistry techniques. Characterization was performed using NMR spectroscopy and X-ray crystallography, confirming its structure and purity .

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity .

- Antimicrobial Testing : Antimicrobial susceptibility testing revealed that the compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Neuropharmacological | Potential receptor modulation |

Table 2: In Vitro Cytotoxicity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.